molecular formula C12H17NS B13612222 2-(4-Tert-butylphenyl)ethanethioamide

2-(4-Tert-butylphenyl)ethanethioamide

Cat. No.: B13612222
M. Wt: 207.34 g/mol
InChI Key: NGAIUUAINOGRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Tert-butyl)phenyl)ethanethioamide is an organic compound characterized by the presence of a thioamide group attached to an ethan-1-yl chain, which is further substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenyl)ethanethioamide typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the thiourea, forming the thioamide linkage. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(4-(Tert-butyl)phenyl)ethanethioamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenyl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-(Tert-butyl)phenyl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the aromatic ring and tert-butyl group contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Tert-butyl)phenyl)ethanol: Similar structure but with a hydroxyl group instead of a thioamide.

    4-tert-Butylbenzyl chloride: Precursor in the synthesis of 2-(4-(Tert-butyl)phenyl)ethanethioamide.

    Thiourea: Reactant used in the synthesis of the compound.

Uniqueness

2-(4-(Tert-butyl)phenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable in specific synthetic applications and potential therapeutic uses.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2-(4-tert-butylphenyl)ethanethioamide

InChI

InChI=1S/C12H17NS/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14)

InChI Key

NGAIUUAINOGRBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.